Di-t-butyl(n-butyl)phosphine

Übersicht

Beschreibung

Wirkmechanismus

Target of Action

Di-t-butyl(n-butyl)phosphine is a bulky secondary phosphine ligand . It primarily targets organometallic compounds and is used in many synthetic and catalytic applications .

Mode of Action

The compound interacts with its targets by serving as a ligand, a molecule that binds to another (usually larger) molecule. In this case, this compound binds to organometallic compounds, facilitating various chemical reactions .

Biochemical Pathways

It’s known that the compound plays a crucial role in organometallic synthetic and catalytic applications . This suggests that it may influence pathways related to these processes.

Pharmacokinetics

Given its use in synthetic and catalytic applications, it’s likely that these properties would be highly dependent on the specific conditions of its use .

Result of Action

The primary result of this compound’s action is the facilitation of chemical reactions in organometallic synthetic and catalytic applications . The specific molecular and cellular effects would depend on the nature of these reactions.

Action Environment

This compound is air sensitive and hazardous . Its action, efficacy, and stability are likely to be influenced by environmental factors such as exposure to air and moisture . Therefore, it’s typically handled under inert gas and stored in a well-ventilated place with the container kept tightly closed .

Biochemische Analyse

Biochemical Properties

Di-t-butyl(n-butyl)phosphine can be used in the synthesis of variety of ligands, such as Q-Phos, for C-N, C-O, and C-C bond forming cross-coupling reactions . It is also used in the palladium-catalyzed coupling of arylboronic acids with phenyliodonium ylides of hydroxyquinones . It plays an important role in the synthesis of olefins, Suzuki-Miyaura coupling reaction, Heck reaction and other organic synthesis reactions .

Molecular Mechanism

This compound acts as a ligand in various biochemical reactions, facilitating the formation of C-N, C-O, and C-C bonds . It is involved in the palladium-catalyzed coupling of arylboronic acids with phenyliodonium ylides of hydroxyquinones , and plays a role in the synthesis of olefins, Suzuki-Miyaura coupling reaction, Heck reaction and other organic synthesis reactions .

Vorbereitungsmethoden

Di-t-butyl(n-butyl)phosphine can be synthesized through several methods. One common approach involves the reaction of Grignard reagents with corresponding chlorophosphines . For instance, the interaction of organomagnesium reagents with chlorophosphines can yield various phosphines, including this compound . Another method involves the use of halogenophosphines and organometallic reagents . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring the compound’s purity and consistency.

Analyse Chemischer Reaktionen

Di-t-butyl(n-butyl)phosphine undergoes several types of chemical reactions, including oxidation, reduction, and substitution . In oxidation reactions, it reacts with oxidizing agents to form the corresponding phosphine oxide . In substitution reactions, it can participate in cross-coupling reactions such as the Suzuki and Heck reactions, which are essential for forming carbon-carbon bonds . Common reagents used in these reactions include palladium, platinum, and rhodium . The major products formed from these reactions are complex organic molecules used in pharmaceuticals, materials science, and other chemical industries .

Wissenschaftliche Forschungsanwendungen

Palladium-Catalyzed Reactions

Di-t-butyl(n-butyl)phosphine is particularly effective as a ligand in palladium-catalyzed cross-coupling reactions. Its bulky tert-butyl groups provide steric hindrance that stabilizes the palladium complex, leading to increased selectivity and activity.

- Case Study: Cross-Coupling of Aryl Halides

Carbonylation Reactions

The compound has shown promise in carbonylation reactions, particularly in the synthesis of esters and acids from alkenes.

- Case Study: Methoxycarbonylation of Ethene

Data Tables

| Reaction Type | Catalyst Used | Yield (%) | Selectivity | Conditions |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd/Di-t-butyl(n-butyl)phosphine | >90 | High | Mild, aqueous |

| Methoxycarbonylation | Pd/Di-t-butyl(n-butyl)phosphine | 85 | Linear | CO atmosphere |

| Aryl Halide Coupling | Pd/Di-t-butyl(n-butyl)phosphine | >80 | Moderate | Room temperature |

Mechanistic Insights

The effectiveness of this compound can be attributed to its unique steric and electronic properties. The bulky tert-butyl groups enhance the stability of the metal-ligand complex, allowing for higher turnover frequencies and minimizing catalyst deactivation during reactions.

- Mechanism Overview :

- The ligand coordinates with palladium, forming a stable complex that facilitates substrate approach.

- The steric bulk prevents unwanted side reactions, leading to improved product yields.

Vergleich Mit ähnlichen Verbindungen

Di-t-butyl(n-butyl)phosphine can be compared with other similar compounds such as tri-tert-butylphosphine and tri-n-butylphosphine . Tri-tert-butylphosphine has three tert-butyl groups attached to the phosphorus atom, providing even greater steric protection but potentially reducing flexibility . Tri-n-butylphosphine, on the other hand, has three n-butyl groups, offering more flexibility but less steric protection . This compound strikes a balance between these two extremes, making it a versatile ligand in various catalytic processes .

Conclusion

This compound is a significant organophosphorus compound with diverse applications in chemistry, biology, medicine, and industry. Its unique structure allows it to stabilize transition metals effectively, enhancing their reactivity and selectivity in various catalytic processes. The compound’s versatility and effectiveness make it a valuable tool in both research and industrial applications.

Biologische Aktivität

Di-t-butyl(n-butyl)phosphine is a phosphine compound that has garnered interest in various chemical and biological applications due to its unique structural properties. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

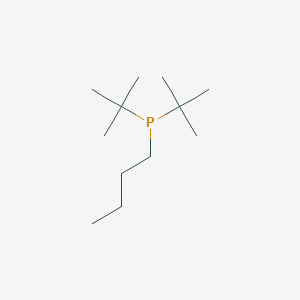

Chemical Structure and Properties

This compound can be represented by the following structural formula:

- SMILES: CC(C)(C)PC(C)(C)C

- Molecular Weight: 181.26 g/mol

- Density: 0.79 g/mL at 25 °C

The compound is characterized by its bulky t-butyl groups, which confer significant steric hindrance, influencing its reactivity and interactions with biological systems.

Synthesis and Reaction Mechanisms

This compound is typically synthesized through various methods involving the reaction of phosphorus trichloride with t-butyl alcohol or through the reduction of corresponding phosphine oxides. The steric bulk of the t-butyl groups plays a crucial role in determining the reactivity of the phosphine towards nucleophilic attack, making it relatively stable against larger nucleophiles .

Anticancer Properties

Recent studies have indicated that phosphines, including this compound, exhibit anticancer properties. For instance, phosphine derivatives have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and modulation of cellular signaling pathways.

Case Study:

In a study examining various phosphines, it was found that this compound demonstrated significant cytotoxicity against breast cancer cell lines, with an IC50 value indicating effective inhibition of cell proliferation .

Antimicrobial Activity

Phosphines have also been investigated for their antimicrobial properties. This compound showed promising results against several bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Research Findings:

- In vitro tests revealed that this compound inhibited the growth of both Gram-positive and Gram-negative bacteria.

- The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Applications in Catalysis

Beyond biological activity, this compound is utilized as a ligand in various catalytic processes, particularly in transition metal-catalyzed reactions such as Suzuki-Miyaura coupling. Its ability to stabilize metal centers enhances reaction efficiency and selectivity .

Summary of Findings

| Property | Value |

|---|---|

| Molecular Weight | 181.26 g/mol |

| Density | 0.79 g/mL at 25 °C |

| Anticancer Activity | Significant cytotoxicity in vitro |

| Antimicrobial Activity | Effective against multiple strains |

| Catalytic Applications | Used as a ligand in cross-coupling reactions |

Eigenschaften

IUPAC Name |

butyl(ditert-butyl)phosphane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27P/c1-8-9-10-13(11(2,3)4)12(5,6)7/h8-10H2,1-7H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFKBSRFAWDZHEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCP(C(C)(C)C)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.